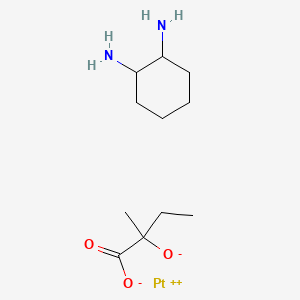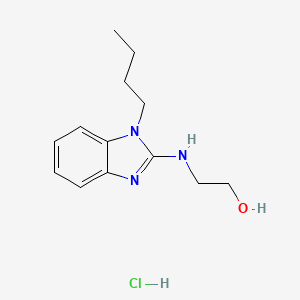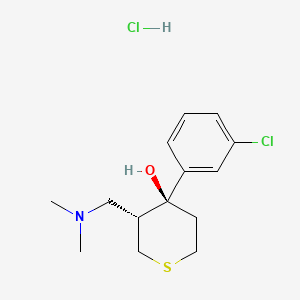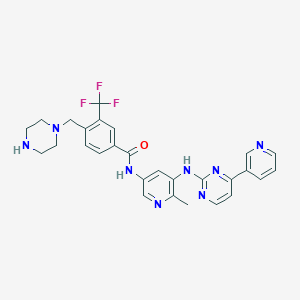
(1R,2R-Diaminocyclohexane)(2-hydroxy-2-methylbutyrato(2-))-O(sup 1),O(sup 2)platinum(II)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2R-Diaminocyclohexane)(2-hydroxy-2-methylbutyrato(2-))-O(sup 1),O(sup 2)platinum(II) is a platinum-based coordination complex. Platinum complexes are widely studied for their applications in medicinal chemistry, particularly as anticancer agents. This compound is expected to exhibit unique chemical properties due to the presence of both diaminocyclohexane and hydroxy-methylbutyrato ligands.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of platinum-based complexes typically involves the reaction of a platinum precursor, such as potassium tetrachloroplatinate(II), with the desired ligands. For this compound, the synthesis might involve:
- Dissolving potassium tetrachloroplatinate(II) in water.
- Adding (1R,2R)-diaminocyclohexane to the solution under stirring.
- Introducing 2-hydroxy-2-methylbutyric acid to the reaction mixture.
- Adjusting the pH to facilitate complex formation.
- Isolating the product by filtration and recrystallization.
Industrial Production Methods
Industrial production of such compounds would involve similar steps but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems would be common.
化学反应分析
Types of Reactions
Platinum complexes can undergo various types of reactions, including:
Substitution Reactions: Ligands in the platinum complex can be replaced by other ligands.
Oxidation-Reduction Reactions: Platinum can change its oxidation state under certain conditions.
Coordination Reactions: The platinum center can coordinate with additional ligands.
Common Reagents and Conditions
Substitution Reactions: Often carried out in aqueous or organic solvents with ligands such as chloride ions or amines.
Oxidation-Reduction Reactions: Involve reagents like hydrogen peroxide or reducing agents like sodium borohydride.
Coordination Reactions: Typically involve the addition of ligands in a controlled environment.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with chloride ions might yield a chloroplatinum complex.
科学研究应用
Chemistry
Platinum complexes are studied for their unique coordination chemistry and catalytic properties.
Biology
These compounds are investigated for their interactions with biological molecules, such as DNA and proteins.
Medicine
Platinum-based drugs, such as cisplatin, are well-known for their anticancer properties. This compound might be explored for similar applications.
Industry
Platinum complexes are used in various industrial processes, including catalysis and material science.
作用机制
The mechanism of action for platinum-based anticancer agents typically involves binding to DNA, causing crosslinking and disrupting DNA replication. This leads to apoptosis (programmed cell death) in cancer cells. The specific molecular targets and pathways can vary depending on the structure of the platinum complex.
相似化合物的比较
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug.
Carboplatin: A derivative of cisplatin with a different ligand structure.
Oxaliplatin: Another platinum-based drug with a distinct ligand arrangement.
Uniqueness
(1R,2R-Diaminocyclohexane)(2-hydroxy-2-methylbutyrato(2-))-O(sup 1),O(sup 2)platinum(II) is unique due to its specific ligand combination, which may confer distinct chemical and biological properties compared to other platinum complexes.
属性
CAS 编号 |
135998-29-7 |
|---|---|
分子式 |
C11H22N2O3Pt |
分子量 |
425.39 g/mol |
IUPAC 名称 |
cyclohexane-1,2-diamine;2-methyl-2-oxidobutanoate;platinum(2+) |
InChI |
InChI=1S/C6H14N2.C5H9O3.Pt/c7-5-3-1-2-4-6(5)8;1-3-5(2,8)4(6)7;/h5-6H,1-4,7-8H2;3H2,1-2H3,(H,6,7);/q;-1;+2/p-1 |
InChI 键 |
YUAGCYJUPXNBTE-UHFFFAOYSA-M |
规范 SMILES |
CCC(C)(C(=O)[O-])[O-].C1CCC(C(C1)N)N.[Pt+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide](/img/structure/B12761886.png)

![(Z)-but-2-enedioic acid;[1-(4-methylsulfonylphenyl)-2-(4-phenylpiperazin-1-yl)ethyl] propanoate;trihydrate](/img/structure/B12761905.png)




![Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-3,6-bis[4-(octadecylthio)phenyl]-](/img/structure/B12761953.png)


